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Compound of Interest

Compound Name:
6-Chloro-2,3-dihydro-1H-indene-1-

carboxylic acid

CAS No.: 52651-15-7

Cat. No.: B1313486

Get Quote

Executive Summary
The 6-chloro-indan-1-carboxylic acid scaffold represents a rigidified analogue of 3-

chlorophenylacetic acid. By locking the ethyl side chain into a bicyclic system, this scaffold

reduces the entropic penalty of binding, often leading to increased affinity for targets such as

COX enzymes, GPR40 (FFAR1), and CRTH2. This guide outlines the chemical rationale,

synthesis protocols, and design strategies for deploying this scaffold in drug discovery

campaigns.

Chemical Profile & Pharmacophore Logic
The "Conformational Lock" Effect
Many bioactive ligands contain a flexible phenylacetic acid moiety. The rotation of the

methylene linker often results in a high entropic cost upon protein binding. The indane scaffold

"locks" this rotation, presenting the carboxylic acid in a defined vector relative to the aromatic

ring.
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Parent Pharmacophore: 3-Chlorophenylacetic acid (Flexible).

Scaffold: 6-Chloro-indan-1-carboxylic acid (Rigid).

Benefit: Improved

due to reduced

.

Physicochemical Properties (Computed)
Property Value Note

Formula

C

H

ClO

MW 196.63 Da Fragment-like, ideal for FBDD

cLogP ~2.4
Good lipophilicity for

membrane permeability

pKa (COOH) ~4.2 - 4.5
Standard carboxylic acid

acidity

H-Bond Donors 1 Carboxylic acid OH

H-Bond Acceptors 2 Carboxylic acid oxygens

Rotatable Bonds 1 C1-COOH bond only

Experimental Protocol: Scaffold Synthesis
Note: This protocol synthesizes the scaffold from commercially available precursors, ensuring a

reliable supply for derivatization.

Retrosynthetic Strategy
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The most robust route involves the cyclization of a propionic acid precursor to form the

indanone, followed by reduction and carboxylation.

Pathway: 4-Chlorobenzaldehyde

4-Chlorocinnamic acid

3-(4-Chlorophenyl)propanoic acid

6-Chloro-1-indanone

6-Chloroindene

6-Chloro-indan-1-carboxylic acid.

Step-by-Step Methodology
Step 1: Formation of 6-Chloro-1-indanone

Reagents: 3-(4-chlorophenyl)propanoic acid (1.0 eq), Thionyl chloride (1.5 eq), Aluminum

chloride (AlCl

, 1.2 eq), DCM.

Protocol:

Dissolve 3-(4-chlorophenyl)propanoic acid in dry DCM.

Add thionyl chloride dropwise and reflux for 2 hours to form the acid chloride.

Cool to 0°C. Add AlCl

portion-wise. Caution: Exothermic.

Stir at RT for 4 hours. The cyclization occurs ortho to the alkyl chain. Since the Cl is para

to the chain, the product is 6-chloro-1-indanone (not 5-chloro).

Quench with ice water, extract with DCM, and recrystallize from hexane/EtOAc.

Step 2: Conversion to 6-Chloroindene
Reagents: NaBH
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, Methanol; then p-TsOH, Toluene.

Protocol:

Reduce ketone: Treat 6-chloro-1-indanone with NaBH

(1.1 eq) in MeOH at 0°C for 1 hour. Quench and isolate 6-chloro-1-indanol.

Dehydration: Reflux the alcohol in toluene with catalytic p-TsOH using a Dean-Stark trap

to remove water.

Isolate 6-chloroindene (an oil).

Step 3: Carboxylation (The Critical Step)
Reagents: n-Butyllithium (n-BuLi, 1.1 eq), Dry CO

gas, THF, Pd/C, H

.

Protocol:

Lithiation: Dissolve 6-chloroindene in anhydrous THF under N

. Cool to -78°C.

Add n-BuLi dropwise. The C1 proton of indene is acidic (pKa ~20), forming the indenyl

lithium species. Stir for 30 mins.

Carboxylation: Bubble dry CO

gas into the solution at -78°C. The solution will decolorize. Warm to RT.

Quench with 1N HCl. Extract with EtOAc to obtain 6-chloro-1H-indene-1-carboxylic acid.

[1]

Hydrogenation: Dissolve the indenyl acid in MeOH. Add 5% Pd/C (catalytic). Hydrogenate

at 1 atm (balloon) for 2 hours. Note: Monitor closely to avoid de-chlorination.

Filter and concentrate to yield 6-chloro-indan-1-carboxylic acid.
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Synthesis & Logic Visualization
The following diagram illustrates the synthesis logic and the structural relationship between the

flexible precursor and the rigid scaffold.

Scaffold Logic

4-Chlorobenzaldehyde 3-(4-Chlorophenyl)
propanoic acid

1. Malonic Acid
2. Reduction 6-Chloro-1-indanone

(Cyclized Core)

Friedel-Crafts
(AlCl3) 6-Chloroindene

(Activated)

1. NaBH4
2. -H2O 6-Chloro-indan-1-COOH

(Target Scaffold)

1. n-BuLi / CO2
2. H2 / Pd

Phenylacetic Acid
(Flexible)

Indan-1-COOH
(Rigidified)

Entropy Reduction
(Conformational Lock)

Click to download full resolution via product page

Caption: Synthetic pathway transforming a flexible precursor into the rigid 6-chloro-indan-1-

carboxylic acid scaffold.

Applications in Drug Design[1][2]
Case Study: Anti-Inflammatory Agents (COX Inhibition)
The structural analog Clidanac (6-chloro-5-cyclohexylindan-1-carboxylic acid) demonstrates the

power of this scaffold.

Mechanism: The carboxylic acid binds the Arg120 residue in the COX channel. The 6-chloro

group fills a hydrophobic pocket, while the indane ring restricts the "wobble" of the phenyl

ring, increasing residence time compared to flexible analogs.

Design Tip: Use the 6-position chlorine as a handle for halogen bonding or hydrophobic

interactions. The 5-position is available for bulky lipophilic groups (e.g., cyclohexyl, isobutyl)

to mimic the "tail" of arachidonic acid.

Emerging Target: GPR40 (FFAR1) Agonists
GPR40 agonists for Type 2 Diabetes often feature a phenylpropanoic acid head group (e.g.,

Fasiglifam).
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Application: Replacing the phenylpropanoic acid head with indan-1-carboxylic acid restricts

the conformation of the acidic tail.

SAR Insight: The (S)-enantiomer of indan-1-carboxylic acids often shows superior binding to

GPR40 due to the specific stereochemical requirement of the receptor's vestibule.

SAR Data Summary (Representative)
Modification Effect on Activity (General) Target Relevance

COOH Bioisostere Tetrazole / Thiazolidinedione
Increases metabolic stability;

retains acidity.

6-Cl

6-H
Loss of potency (2-5x)

Cl provides essential lipophilic

contact.

6-Cl

6-CF
Increased potency

Enhanced lipophilicity and

metabolic stability.

C1-Methylation Creates quaternary center
Prevents racemization; locks

conformation further.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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